4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid
Description
Properties
CAS No. |
6625-41-8 |
|---|---|
Molecular Formula |
C33H32N2O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4,4-bis[4-[(4-methylphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C33H32N2O6/c1-22-4-12-26(13-5-22)34-31(38)40-28-16-8-24(9-17-28)33(3,21-20-30(36)37)25-10-18-29(19-11-25)41-32(39)35-27-14-6-23(2)7-15-27/h4-19H,20-21H2,1-3H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
XNSVPCIVAJZKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C(C)(CCC(=O)O)C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The foundational step in synthesizing the target compound is the preparation of 4,4-bis(4-hydroxyphenyl)pentanoic acid , which serves as the key intermediate. According to US Patent US3248421A, this intermediate is prepared by condensing levulinic acid with phenol in the presence of a mineral acid catalyst, specifically hydrochloric acid, and a methyl mercaptan catalyst to enhance yield and purity.
Reaction Conditions and Catalysts
- Reactants : Levulinic acid and phenol are reacted in a molar ratio typically around 0.5:1.
- Catalysts : Methyl mercaptan is critical for catalysis, providing significantly improved yields compared to other mercaptans like ethyl mercaptan or mercapto-propionic acid.
- Acid Concentration : 37% hydrochloric acid is used to facilitate the condensation.
- Temperature and Time : Typical reaction temperatures range from 45°C to 55°C, with reaction times between 16 to 24 hours depending on conditions.
Purification Process
The crude product is purified by:
- Slurrying in water with the addition of anhydrous sodium bisulfite.
- Heating to boiling until color changes from pink to tan and complete dissolution.
- Cooling to room temperature with rapid stirring to induce crystallization.
- Filtering and drying under vacuum at 75-80°C to yield a highly crystalline product.
Yields and Physical Properties
| Example | Temperature (°C) | Time (hours) | Catalyst | Yield (% theoretical) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 45 | 24 | Methyl mercaptan | 89.2 | 172-174 |
| 2 | 55 | 16 | Methyl mercaptan | 93 | 172-174 |
| 3 | 45 | 24 | None | <10 | Not specified |
| 4 | 55 | 16 | Ethyl mercaptan | 75 | 172-174 |
The superiority of methyl mercaptan as a catalyst is evident, with yields exceeding 89%, whereas no catalyst or other mercaptans result in significantly lower yields and more difficult purification.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Catalyst/Agent | Yield/Outcome |
|---|---|---|---|---|
| 1 | Levulinic acid + Phenol | 45-55°C, 16-24 h, HCl 37% | Methyl mercaptan | 89-93% yield of 4,4-bis(4-hydroxyphenyl)pentanoic acid |
| 2 | 4,4-bis(4-hydroxyphenyl)pentanoic acid + 4-methylphenyl isocyanate | Controlled temperature, inert solvent | Carbamoylation agent | Formation of carbamoyloxy groups on phenyl rings |
Research Findings and Considerations
- The condensation reaction is highly sensitive to catalyst choice; methyl mercaptan is uniquely effective.
- Reaction temperature and time are critical for optimizing yield and product purity.
- Purification via sodium bisulfite aqueous treatment and controlled crystallization ensures removal of impurities and residual catalyst.
- Carbamoylation reactions require mild conditions to preserve the acid functionality and avoid side reactions.
- Alternative catalysts or reaction conditions generally result in lower yields and more complex purification.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets. The carbamoyl groups may interact with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₃H₃₂N₂O₆ (inferred from structural analogs)
- Molecular Weight : ~608.63 g/mol (estimated)
- Applications : Serves as a functionalized initiator in atom transfer radical polymerization (ATRP) for synthesizing polystyrene derivatives , and as a precursor for agrochemicals or pharmaceuticals due to its aromatic and carbamate functionalities .
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents on the carbamoyloxy groups. These modifications significantly impact physicochemical properties, reactivity, and applications.
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenyl analog (CAS 6634-59-9) exhibits higher density (1.399 g/cm³) and boiling point (690.6°C) due to chlorine’s electron-withdrawing nature, which enhances intermolecular dipole interactions . The 4-methylphenyl substituent (target compound) likely reduces polarity compared to chlorine, lowering melting/boiling points and improving solubility in non-polar solvents.
Bulkiness and Aromaticity :
Research Findings and Industrial Relevance
- Synthesis Scalability : The biphenyl-4-yl analog (CAS 6636-84-6) is produced at 500 kg/month with 99% purity, highlighting industrial feasibility .
- Market Availability: Major suppliers include Sigma-Aldrich (chlorophenyl analog) and Zibo Hangyu Biotechnology (biphenyl analog), with prices varying by scale (e.g., USD 24,400/5g for 4-(4-methylphenyl)butyric acid derivatives) .
Biological Activity
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid, also known by its CAS number 6625-41-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C33H32N2O, with a molecular weight of 500.62 g/mol. The compound features multiple functional groups that contribute to its biological activity, including carbamoyl and phenolic moieties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes associated with disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The presence of phenolic groups in the structure may contribute to anti-inflammatory activities by modulating inflammatory pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the effects of this compound on various cell lines:
- Neuroprotective Effects : Studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer's disease .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's, administration of this compound resulted in reduced Aβ plaque formation and improved cognitive functions compared to control groups .
- Inflammation Models : In an experimental setup using lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine levels (such as TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Other Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
